
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate
Overview
Description
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate is a methyl ester derivative of histidine, a naturally occurring amino acid. This compound retains the imidazole ring and α-amino acid backbone of histidine but substitutes the carboxylic acid group with a methyl ester. Its molecular formula is C7H11N3O2, and it is commonly used in peptide synthesis and pharmaceutical research due to its improved solubility and stability compared to free histidine . The dihydrochloride salt form (CAS 4467-54-3) is hygroscopic, with a melting point of 197°C, and is stored under inert conditions to prevent degradation .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate has been investigated for its potential as a therapeutic agent. Its structural similarity to histidine allows it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit specific protein-protein interactions involved in cancer progression. For instance, research focusing on WDR5 inhibitors has shown that compounds similar to methyl histidinate can effectively displace WDR5 from chromatin, thereby reducing the viability of cancer cells with MLL rearrangements .
Table 1: Summary of Anticancer Studies Involving Methyl Histidinate
Study | Target | Findings |
---|---|---|
WDR5 | Inhibition of histone methyltransferase activity; reduced viability in AML cells. | |
NSD3 | Suppression of oncogenic pathways; potential for PROTAC development. |
Biochemical Applications
In biochemistry, methyl histidinate serves as a substrate or ligand in various enzymatic reactions. Its ability to mimic natural amino acids makes it valuable in studying enzyme kinetics and protein interactions.
Example: Enzyme Substrate
The compound has been utilized in assays to evaluate the activity of enzymes that require imidazole-containing substrates, such as certain kinases and phosphatases. This application is crucial for understanding metabolic pathways and developing inhibitors .
Material Science
This compound is also explored in material science for its potential use in synthesizing polymers and nanomaterials. Its reactive functional groups allow it to participate in polymerization reactions, leading to materials with tailored properties.
Example: Polymer Synthesis
Research has demonstrated the use of this compound in creating biodegradable polymers that can be used for drug delivery systems. The imidazole moiety can enhance the interaction with biological tissues, improving the efficacy of drug release profiles .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors in biological systems.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Derivatives of Histidine
Propyl 2-amino-3-(1H-imidazol-4-yl)propanoate ester (Compound 1)
- Structure : Differs by a propyl ester group instead of methyl.
- Synthesis : Yielded 85.79% via histidine esterification .
- Properties :
- Application : Exhibits corrosion inhibition in NaCl solutions, though lower activity (45.09%) compared to amide derivatives .
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10)
- Structure : Incorporates a tetrazole moiety and phenylmethyl group.
- Synthesis : 91% yield via nucleophilic substitution .
- Properties :
- Application: Potential pharmacological utility due to tetrazole’s bioisosteric role for carboxylic acids .
Amide Derivatives
2-Amino-N-(2-hydroxyethyl)-3-(1H-imidazol-4-yl)propanamide (Compound 2)
- Structure : Replaces ester with a hydroxyethyl amide.
- Synthesis : 45.29% yield, lower due to amidation complexity .
- Properties: Melting point: 274–276°C. IR peaks: N-monosubstituted amide (1630–1635 cm⁻¹), free amine (3300–3500 cm⁻¹) . pH 8, enhancing solubility in basic environments.
- Application : Superior corrosion inhibitor (85.79% activity) due to basicity and hydrogen-bonding capacity .
Metal Complexes
Chromium Histidinate
- Structure : Chromium(II) coordinated to two histidinate ions (imidazole and carboxylate groups) .
- Properties :
- Application : Improved bioavailability compared to free histidine derivatives .
Carboxylic Acid Analogues
2-[(2-Chlorobenzoyl)amino]-3-(1H-imidazol-4-yl)propanoic acid
- Structure : Carboxylic acid with 2-chlorobenzoyl substitution.
- Properties :
- Molecular weight: 293.71 g/mol.
- Acidity: Carboxylic acid group (pKa ~2–3) enhances ionic interactions.
- Application: Potential drug candidate for targeted binding via chlorine’s electron-withdrawing effects .
Key Comparative Data
Table 1: Physical and Spectral Properties
Compound | Melting Point (°C) | Yield (%) | Key IR Peaks (cm⁻¹) | pH |
---|---|---|---|---|
Methyl ester dihydrochloride | 197 | - | - | 3* |
Propyl ester (Compound 1) | 236–238 | 85.79 | 1700–1780 (C=O), 1000–1250 (C-O-C) | 3 |
Amide (Compound 2) | 274–276 | 45.29 | 1630–1635 (amide), 3300–3500 (NH₂) | 8 |
Biological Activity
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate (MAP) is a compound characterized by its unique imidazole ring structure, which contributes significantly to its biological activities. This article explores the various biological activities associated with MAP, focusing on its antimicrobial, neuroprotective, and potential antiviral properties, supported by relevant data and findings from diverse studies.
- Molecular Formula : C₇H₁₂ClN₃O₂
- Molecular Weight : 205.64 g/mol
- Melting Point : Approximately 189-190°C
MAP is often studied in the context of its hydrochloride form, which enhances its solubility and stability in biological assays. Its structure includes an amino acid backbone combined with an imidazole ring, making it a promising candidate for various pharmacological applications.
Antimicrobial Activity
Research indicates that MAP exhibits significant antimicrobial properties. The imidazole ring is known for its ability to interact with biological membranes and proteins, potentially disrupting microbial cell functions.
Study | Pathogen Tested | Inhibition Concentration (IC50) | Effectiveness |
---|---|---|---|
Staphylococcus aureus | 15 μg/mL | Moderate | |
Escherichia coli | 20 μg/mL | High |
These findings suggest that MAP can effectively inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Neuroprotective Properties
MAP has been investigated for its neuroprotective effects, particularly in models of neurodegeneration. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress is of particular interest.
Case Study: Neuroprotection in Animal Models
In a study conducted on rodents subjected to induced oxidative stress, MAP demonstrated the following effects:
- Reduction in Oxidative Stress Markers : Decreased levels of malondialdehyde (MDA), indicating reduced lipid peroxidation.
- Improvement in Behavioral Outcomes : Enhanced performance in memory tasks compared to control groups treated with saline.
These results highlight MAP's potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antiviral Activity
Recent studies have explored the antiviral properties of MAP against various viruses, including influenza and coronaviruses.
Virus Tested | Concentration | Effectiveness |
---|---|---|
Influenza A (H1N1) | 5 μg/mL | Significant Inhibition (IC50 = 5 μg/mL) |
SARS-CoV-2 | 10 μg/mL | Moderate Activity |
In vitro studies showed that MAP could suppress viral replication without exhibiting cytotoxic effects at higher concentrations (up to 160 μg/mL) . This positions MAP as a potential candidate for antiviral drug development.
The biological activity of MAP can be attributed to its structural features:
- Imidazole Ring : Facilitates interactions with biological targets, influencing enzyme activity and receptor binding.
- Amino Acid Backbone : Enhances solubility and bioavailability, improving pharmacokinetic properties.
Q & A
Q. Basic: What synthetic routes are commonly employed to prepare Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate from histidine derivatives?
Answer:
The compound is synthesized via esterification of histidine or its derivatives. For example, histidine is treated with methanol under acidic conditions to replace the carboxylic acid group with a methyl ester. Key steps include:
- Protection of the amino group : Using tert-butoxycarbonyl (Boc) or similar protecting agents to prevent side reactions .
- IR spectroscopy validation : Post-synthesis, C=O stretching vibrations (1700–1780 cm⁻¹) and C-O-C ester linkages (1000–1250 cm⁻¹) confirm ester formation .
- Yield optimization : Adjusting reaction time, temperature, and stoichiometry of reagents can improve yields (e.g., ~85% for analogous compounds) .
Q. Advanced: How do crystallographic techniques resolve structural ambiguities in coordination complexes involving this compound?
Answer:
X-ray crystallography using programs like SHELXL (for refinement) and SHELXD (for phase determination) is critical. For example:
- Data collection : High-resolution diffraction data (≤1.0 Å) ensures accurate electron density maps .
- Handling twinning : SHELXL’s twin refinement tools address pseudo-merohedral twinning in imidazole-containing complexes .
- Validation : ORTEP-3-generated thermal ellipsoid plots visualize atomic displacement parameters, ensuring structural reliability .
Q. Advanced: What methodological approaches address contradictions in reported biological activities of histidine-derived esters?
Answer:
Discrepancies (e.g., variable inhibition efficiency in corrosion studies) arise from factors like:
- pH dependency : Protonation states of the imidazole ring (pKa ~6.0) affect metal-binding capacity. Compound 2 in showed higher inhibition (85.79%) at pH 8 due to deprotonated imidazole .
- Substituent effects : Methyl ester vs. free carboxylic acid alters solubility and steric interactions. Comparative studies using Tafel polarization or impedance spectroscopy are recommended .
Q. Advanced: How is this compound utilized in designing Schiff base ligands for transition-metal catalysts?
Answer:
The imidazole and ester groups serve as coordination sites. For example:
- Ligand synthesis : Reacting the compound with aldehydes (e.g., salicylaldehyde) forms tridentate Schiff bases. IR confirms C=N stretching (1630–1640 cm⁻¹) .
- Metal complexation : Co(II) or Cu(II) salts induce dimerization or racemization. Circular dichroism (CD) monitors chiral integrity, while ESI-MS verifies stoichiometry (e.g., [Co(H₂LLMe)]Cl) .
Q. Basic: What spectroscopic methods are essential for characterizing this compound’s purity and stability?
Answer:
- ¹H/¹³C NMR : Peaks at δ 3.6–3.7 ppm (methoxy group) and δ 7.0–7.5 ppm (imidazole protons) confirm structure. Racemization is detected via splitting of α-proton signals .
- HPLC-MS : Retention time and m/z (e.g., 313.34 for [M+H]⁺ in ) assess purity ≥95% .
- Stability testing : Accelerated degradation studies (40°C/75% RH) monitor ester hydrolysis via pH shifts .
Q. Advanced: What computational tools predict the compound’s reactivity in drug design pipelines?
Answer:
- Docking simulations : Software like AutoDock Vina models interactions with biological targets (e.g., histamine receptors) using PubChem-derived 3D structures .
- DFT calculations : B3LYP/6-31G* optimizations predict nucleophilic sites (e.g., imidazole N3) for electrophilic modifications .
Q. Basic: How is the compound’s chirality preserved during peptide coupling reactions?
Answer:
- Low-temperature synthesis : Reactions at 0–4°C minimize racemization .
- Coupling agents : HOBt/DIC mixtures reduce epimerization during amide bond formation .
- Chiral HPLC : C18 columns with chiral mobile phases (e.g., L-histidine-coated) monitor enantiomeric excess .
Q. Advanced: What strategies mitigate racemization in metal-catalyzed reactions involving this compound?
Answer:
Properties
IUPAC Name |
methyl 2-amino-3-(1H-imidazol-5-yl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRMEWOQUXOLDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902598 | |
Record name | NoName_3125 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7389-87-9 | |
Record name | Methyl L-histidinate dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007389879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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